(5R,6E)-5-Hydroxy-1,7-diphenyl-6-hepten-3-one
CAS No.:
Cat. No.: VC13570267
Molecular Formula: C19H20O2
Molecular Weight: 280.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H20O2 |
|---|---|
| Molecular Weight | 280.4 g/mol |
| IUPAC Name | (E,5R)-5-hydroxy-1,7-diphenylhept-6-en-3-one |
| Standard InChI | InChI=1S/C19H20O2/c20-18(13-11-16-7-3-1-4-8-16)15-19(21)14-12-17-9-5-2-6-10-17/h1-11,13,18,20H,12,14-15H2/b13-11+/t18-/m0/s1 |
| Standard InChI Key | NEQGOKAKPXXESR-YLZCUGDYSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)CCC(=O)C[C@H](/C=C/C2=CC=CC=C2)O |
| SMILES | C1=CC=C(C=C1)CCC(=O)CC(C=CC2=CC=CC=C2)O |
| Canonical SMILES | C1=CC=C(C=C1)CCC(=O)CC(C=CC2=CC=CC=C2)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Structure and Stereochemistry
(5R,6E)-5-Hydroxy-1,7-diphenyl-6-hepten-3-one features a seven-carbon chain (heptenone) with two phenyl groups at positions 1 and 7, a hydroxyl group at position 5, and a ketone at position 3. The stereochemical designation (5R,6E) indicates the absolute configuration at carbon 5 (R-configuration) and the trans geometry of the double bond between carbons 6 and 7 . The canonical SMILES notation accurately represents its spatial arrangement .
Table 1: Key Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 280.36 g/mol | |
| CAS Registry Number | 87095-74-7 | |
| Solubility in DMSO | 22.5 mg/mL (80.25 mM) | |
| Storage Conditions | -20°C (powder), -80°C (solution) |
Natural Sources and Isolation
Extraction from Alpinia nutans
The compound was first isolated from the methylene chloride extract of Alpinia nutans (Zingiberaceae family), a plant traditionally used in Southeast Asian medicine . Habsah et al. (2003) identified it alongside other bioactive compounds, including 5,6-dehydrokawain and flavokawin-B, through chromatographic techniques . The extraction process involves solvent partitioning and column chromatography, yielding a pure fraction confirmed via nuclear magnetic resonance (NMR) and mass spectrometry (MS) .
Phytochemical Context
Alpinia nutans is rich in diarylheptanoids and flavonoids, which contribute to its antioxidant and anti-inflammatory properties . The presence of (5R,6E)-5-Hydroxy-1,7-diphenyl-6-hepten-3-one in this plant underscores its role as a secondary metabolite with potential therapeutic value.
Antioxidant Activity and Mechanistic Insights
Ferric Thiocyanate (FTC) Assay
In the FTC method, the compound inhibited lipid peroxidation by 78% at 100 µg/mL, comparable to α-tocopherol (vitamin E) . This assay measures the prevention of linoleic acid oxidation, highlighting its ability to stabilize free radicals and interrupt chain propagation reactions .
DPPH Radical Scavenging Activity
The DPPH assay revealed a scavenging activity of 65% at 50 µg/mL, indicating direct interaction with stable free radicals . The mechanism likely involves hydrogen atom transfer (HAT) from the phenolic hydroxyl group to neutralize the DPPH radical .
Table 2: Antioxidant Activity Profile
| Assay Method | Concentration Tested | Activity (%) | Reference |
|---|---|---|---|
| FTC (lipid peroxidation) | 100 µg/mL | 78 | |
| DPPH (radical scavenging) | 50 µg/mL | 65 |
Chemical Synthesis and Modifications
Challenges in Stereoselective Synthesis
The stereospecific hydroxyl (5R) and trans double bond (6E) pose synthetic challenges, requiring asymmetric catalysis or chiral pool strategies. Current literature focuses on isolation rather than synthesis, but retrosynthetic analysis suggests a route starting from cinnamaldehyde and acetophenone precursors.
Derivative Development
Structural analogs with modified phenyl substituents or esterified hydroxyl groups could improve solubility or bioavailability. For instance, replacing the hydroxyl group with a methoxy moiety might enhance metabolic stability.
Analytical Characterization Techniques
Spectroscopic Methods
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NMR Spectroscopy: and NMR data confirm the positions of the hydroxyl, ketone, and phenyl groups .
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Mass Spectrometry: High-resolution MS (HRMS) validates the molecular formula via exact mass measurement .
Applications in Research and Industry
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